N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups and ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:
Formation of the Cyclohepta[b]thiophene Core: This step often starts with the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions to form the cyclohepta[b]thiophene ring.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or by the direct amidation of a carboxylic acid derivative.
Synthesis of the Benzofuran Moiety: The benzofuran ring is typically synthesized through the cyclization of a 2-hydroxybenzaldehyde derivative with an appropriate alkyne or alkene.
Coupling of the Two Moieties: The final step involves coupling the cyclohepta[b]thiophene and benzofuran moieties, often through a condensation reaction facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the cyclohepta[b]thiophene and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex ring structures and functional groups.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide
Uniqueness
Compared to these similar compounds, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxybenzofuran moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles or material properties.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-13-8-5-6-11-10-14(26-17(11)13)19(24)22-20-16(18(21)23)12-7-3-2-4-9-15(12)27-20/h5-6,8,10H,2-4,7,9H2,1H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDPVYXPQIXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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